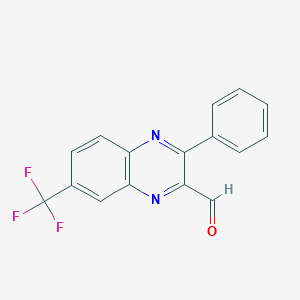![molecular formula C15H13N5O B15168465 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide is a complex organic compound with a unique structure that combines isoquinoline and pyrrole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide typically involves the condensation of hydrazine derivatives with isoquinoline and pyrrole carboxamide precursors. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. Catalysts like methanesulfonic acid can be used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- N-[(E)-Hydrazinylmethylidene]-1-(isoquinolin-1-yl)-1H-pyrrole-3-carboxamide
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison: N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide stands out due to its unique combination of isoquinoline and pyrrole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C15H13N5O |
|---|---|
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C15H13N5O/c16-19-10-18-15(21)12-6-8-20(9-12)14-13-4-2-1-3-11(13)5-7-17-14/h1-10H,16H2,(H,18,19,21) |
Clé InChI |
VKMHHILJOLNRRI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CN=C2N3C=CC(=C3)C(=O)N/C=N/N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2N3C=CC(=C3)C(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)

![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)

![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)


